molecular formula C8H6FN3 B1440949 3-(3-Fluorophenyl)-4H-1,2,4-triazole CAS No. 1279202-08-2

3-(3-Fluorophenyl)-4H-1,2,4-triazole

Cat. No.: B1440949
CAS No.: 1279202-08-2
M. Wt: 163.15 g/mol
InChI Key: RFFDELXTQCRWKB-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C8H6FN3 and its molecular weight is 163.15 g/mol. The purity is usually 95%.
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Biological Activity

3-(3-Fluorophenyl)-4H-1,2,4-triazole is a member of the 1,2,4-triazole family, which has garnered significant interest due to its diverse biological activities. This compound exhibits a wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities. The unique structure of 1,2,4-triazoles allows for various modifications that can enhance their biological efficacy.

Chemical Structure

The chemical structure of this compound is characterized by the presence of a triazole ring substituted with a fluorophenyl group. This substitution is crucial for its biological activity.

Antibacterial Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antibacterial properties. For instance:

  • Synthesis and Testing : Various studies have synthesized triazole derivatives and tested them against Gram-positive and Gram-negative bacteria. Compounds derived from this compound have demonstrated potent antibacterial activity comparable to established antibiotics like ciprofloxacin and levofloxacin. In particular, modifications at the C-3 position of the triazole ring have been linked to enhanced antibacterial effects .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for some synthesized compounds were found to be as low as 3.25 µg/mL against Mycobacterium smegmatis, indicating strong antibacterial potential .

Antifungal Activity

The antifungal properties of triazoles are well-documented:

  • Broad Spectrum : Compounds containing the triazole ring have been effective against various fungal strains. For example, derivatives have shown activity against Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of traditional antifungal agents .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound derivatives have also been explored:

  • Cytokine Production : Studies indicate that these compounds can modulate cytokine production in peripheral blood mononuclear cells (PBMCs), reducing levels of pro-inflammatory cytokines like TNF-α by up to 60% at certain concentrations . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of triazoles is an emerging area of research:

  • Cell Line Studies : Some derivatives have been tested on cancer cell lines such as Hep G2 (liver cancer) and have shown promising results in inhibiting cell proliferation . The structure-activity relationship indicates that specific substitutions can enhance anticancer efficacy.

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Gadegoni et al., 2013Various triazole derivativesAntibacterialMIC as low as 3.25 µg/mL against M. smegmatis
Muthal et al., 2020Triazole hybridsAntimicrobialHigher activity than ciprofloxacin against multiple strains
Ceylan et al., 2016Mannich bases from triazolesAntimicrobialEnhanced activity against Yersinia pseudotuberculosis compared to ampicillin
PMC Article Review (2020)General triazole derivativesAntifungal & Anti-inflammatoryBroad spectrum against fungi; modulation of TNF-α levels

Properties

IUPAC Name

5-(3-fluorophenyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN3/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFDELXTQCRWKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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